molecular formula C22H28N6O3 B11458032 N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11458032
M. Wt: 424.5 g/mol
InChI Key: WHZSOKHKPSGZET-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a complex organic compound characterized by its unique pyrazole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the butanamide group. Key reagents include 3,5-dimethyl-1H-pyrazole, 4-methylbenzyl chloride, and 3,5-dimethyl-4-nitro-1H-pyrazole. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality. Advanced techniques like continuous flow synthesis could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to optimize the reaction pathways.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole rings.

Scientific Research Applications

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
  • **N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)butanamide

Uniqueness

N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide stands out due to its specific nitro group, which imparts unique chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C22H28N6O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C22H28N6O3/c1-14-8-10-19(11-9-14)13-27-17(4)21(15(2)24-27)23-20(29)7-6-12-26-18(5)22(28(30)31)16(3)25-26/h8-11H,6-7,12-13H2,1-5H3,(H,23,29)

InChI Key

WHZSOKHKPSGZET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)CCCN3C(=C(C(=N3)C)[N+](=O)[O-])C)C

Origin of Product

United States

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